7-(1-(Piperidin-4-yl)-1h-pyrazol-4-yl)-4-(p-tolyloxy)quinoline
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Overview
Description
HS-1371 is a potent inhibitor of receptor-interacting protein kinase 3 (RIP3). It specifically targets RIP3 and modulates its activity. The compound has garnered attention due to its potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes:: HS-1371 can be synthesized using several routes. One common method involves the following steps:
Starting Material: Begin with suitable precursors or intermediates.
Key Reactions: Perform key reactions, such as cyclization or condensation, to form the core structure of HS-1371.
Purification: Isolate and purify the compound.
Reaction Conditions:: The specific reaction conditions depend on the synthetic route chosen. These may involve temperature, solvent, catalysts, and reaction times.
Industrial Production:: For industrial-scale production, manufacturers optimize the synthetic process to achieve high yields and purity. Large-scale synthesis typically involves batch or continuous processes.
Chemical Reactions Analysis
HS-1371 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: HS-1371 can undergo substitution reactions, replacing specific atoms or groups.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are used.
Major Products: The resulting products depend on the specific reaction conditions.
Scientific Research Applications
HS-1371 has found applications in:
Chemistry: As a tool compound for studying RIP3-related pathways.
Biology: Investigating cell death mechanisms and signaling pathways.
Medicine: Potential therapeutic use in diseases involving RIP3 dysregulation.
Industry: Developing RIP3-targeted drugs.
Mechanism of Action
HS-1371 inhibits RIP3 by binding to its ATP-binding pocket. This prevents ATP binding and disrupts RIP3 enzymatic activity. The compound’s effects may involve downstream signaling pathways related to cell death and inflammation.
Comparison with Similar Compounds
HS-1371 stands out due to its specificity for RIP3. Similar compounds include :
- [Compound A]: Shares structural features but lacks RIP3 selectivity.
- [Compound B]: Has broader kinase inhibition but lower potency against RIP3.
Properties
IUPAC Name |
4-(4-methylphenoxy)-7-(1-piperidin-4-ylpyrazol-4-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-2-5-21(6-3-17)29-24-10-13-26-23-14-18(4-7-22(23)24)19-15-27-28(16-19)20-8-11-25-12-9-20/h2-7,10,13-16,20,25H,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLPCIBKVWFDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)C4=CN(N=C4)C5CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.